molecular formula C17H16N2O2S B11507270 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11507270
M. Wt: 312.4 g/mol
InChI Key: ZLJIPBXDXGRWBI-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide is a chemical compound with a complex structure. Let’s break it down:

    2-(1,3-Benzoxazol-2-ylsulfanyl): This part of the compound contains a benzoxazole ring fused with a sulfur atom. Benzoxazoles are heterocyclic compounds often found in pharmaceuticals and agrochemicals.

    N-(2,6-dimethylphenyl)acetamide:

Preparation Methods

Synthetic Routes::

    Condensation Reaction:
    • One synthetic route involves the condensation of 2-aminobenzoxazole with 2,6-dimethylbenzoyl chloride. The reaction occurs under basic conditions, resulting in the formation of the target compound.
    • The reaction scheme can be represented as follows:

      2-aminobenzoxazole+2,6-dimethylbenzoyl chloride2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide\text{2-aminobenzoxazole} + \text{2,6-dimethylbenzoyl chloride} \rightarrow \text{this compound} 2-aminobenzoxazole+2,6-dimethylbenzoyl chloride→this compound

Industrial Production::
  • Industrial production methods may involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide can undergo various reactions:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to a sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemical Research: As a heterocyclic compound, it contributes to the study of organic chemistry.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

    Similar Compounds: Other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-(2,6-dimethylphenyl)benzoxazole, share structural features.

    Uniqueness: The combination of benzoxazole, sulfur, and the 2,6-dimethylphenyl group distinguishes this compound.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C17H16N2O2S/c1-11-6-5-7-12(2)16(11)19-15(20)10-22-17-18-13-8-3-4-9-14(13)21-17/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

ZLJIPBXDXGRWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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